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Compound of Interest

Compound Name: Methyl 2-bromo-4-nitrobenzoate

Cat. No.: B1591052 Get Quote

An In-depth Technical Guide to Methyl 2-bromo-4-nitrobenzoate

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic

properties of Methyl 2-bromo-4-nitrobenzoate (CAS No. 100959-22-6). It is intended for

researchers, scientists, and professionals in drug development and organic synthesis who

utilize substituted nitroaromatics as versatile chemical intermediates. The document details

experimental protocols, discusses chemical reactivity, and outlines safety and handling

procedures, grounding all information in established scientific principles.

Introduction and Strategic Importance
Methyl 2-bromo-4-nitrobenzoate is a highly functionalized aromatic compound. Its structure,

featuring an ester, a nitro group, and a bromine atom on a benzene ring, makes it a valuable

building block in synthetic chemistry. The electronic properties and positional arrangement of

these substituents—the electron-withdrawing nature of the nitro group and the ester, combined

with the leaving group potential of the bromine—create a molecule primed for a variety of

chemical transformations. This strategic utility is particularly relevant in the synthesis of

complex heterocyclic systems and active pharmaceutical ingredients (APIs), where precise

control over molecular architecture is paramount. This guide aims to serve as a practical

resource for harnessing the synthetic potential of this important intermediate.

Physicochemical and Spectroscopic Profile
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The accurate identification and characterization of starting materials are fundamental to

reproducible and successful research. The properties of Methyl 2-bromo-4-nitrobenzoate are

summarized below.

Physical and Chemical Properties
Quantitative data for Methyl 2-bromo-4-nitrobenzoate are compiled in the table below,

sourced from reliable chemical databases and supplier specifications.

Property Value Source(s)

IUPAC Name
methyl 2-bromo-4-

nitrobenzoate
[1]

CAS Number 100959-22-6 [1][2]

Molecular Formula C₈H₆BrNO₄ [1][2]

Molecular Weight 260.04 g/mol [1][2][3]

Appearance
Light orange to yellow

crystalline powder
[4]

Melting Point 82 - 86 °C [4]

Boiling Point ~315-320 °C (Predicted) [5]

Solubility

Insoluble in water; Soluble in

organic solvents (e.g., ethers,

alcohols).

[5]

Spectroscopic Data (Predicted)
While experimentally derived spectra are the gold standard, high-quality predicted data based

on established algorithms are invaluable for preliminary identification. The following are

predicted spectroscopic characteristics for Methyl 2-bromo-4-nitrobenzoate.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals

in the aromatic region (typically δ 7.5-8.5 ppm) and one singlet in the aliphatic region for the

methyl ester protons.
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Methyl Protons (-OCH₃): A singlet around δ 3.9 ppm.

Aromatic Protons: The proton ortho to the bromine and meta to the nitro group will be the

most deshielded. The proton ortho to the nitro group will also be significantly downfield.

The proton between the bromo and nitro groups will likely appear as a doublet of doublets.

¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals.

Carbonyl Carbon (-C=O): Expected around δ 164-166 ppm.

Methyl Carbon (-OCH₃): Expected around δ 52-54 ppm.

Aromatic Carbons: Four signals for carbons attached to protons and two quaternary

carbon signals (one attached to bromine and one to the nitro group), with chemical shifts

influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional

groups present.

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.

NO₂ Stretch (Nitro): Two strong bands are characteristic: an asymmetric stretch around

1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

C-O Stretch (Ester): A strong band in the 1250-1300 cm⁻¹ region.

C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1

ratio). The nominal molecular weight is 260 g/mol , so peaks would be expected at m/z 259

and 261.

Synthesis and Purification Protocol
The synthesis of Methyl 2-bromo-4-nitrobenzoate is most effectively achieved via a two-step

process starting from 2-bromo-4-nitrotoluene. This approach ensures high regiochemical purity.
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Step 1: Oxidation of 2-bromo-4-nitrotoluene to 2-bromo-
4-nitrobenzoic acid
This step involves the oxidation of the methyl group to a carboxylic acid. Potassium

permanganate is a powerful and effective oxidizing agent for this transformation.

Protocol:

To a solution of 2-bromo-4-nitrotoluene (1 equivalent) in a mixture of pyridine and water, heat

the mixture to 70°C.[6]

Slowly add potassium permanganate (6 equivalents) in portions to control the exothermic

reaction.[6]

After the addition is complete, reflux the reaction mixture for 8 hours to ensure complete

oxidation.[6]

Monitor the reaction by Thin Layer Chromatography (TLC).

Once complete, cool the mixture and filter it while hot to remove the manganese dioxide

byproduct.

Acidify the filtrate with concentrated HCl to a pH < 2 while cooling in an ice bath.

The product, 2-bromo-4-nitrobenzoic acid, will precipitate as a solid.

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Fischer Esterification of 2-bromo-4-nitrobenzoic
acid
This classic acid-catalyzed esterification converts the carboxylic acid into its corresponding

methyl ester.

Protocol:

Suspend the dried 2-bromo-4-nitrobenzoic acid (1 equivalent) in an excess of methanol,

which acts as both solvent and reactant.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.chemicalbook.com/synthesis/2-bromo-4-nitrobenzoic-acid.htm
https://www.chemicalbook.com/synthesis/2-bromo-4-nitrobenzoic-acid.htm
https://www.chemicalbook.com/synthesis/2-bromo-4-nitrobenzoic-acid.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically

2-3 mol%).

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

After completion, cool the reaction mixture to room temperature.

Reduce the volume of methanol using a rotary evaporator.

Neutralize the remaining acid by carefully adding a saturated solution of sodium bicarbonate

(NaHCO₃).

Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude Methyl 2-bromo-4-
nitrobenzoate.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel.

Diagram: Synthesis Workflow
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Step 1: Oxidation

Step 2: Esterification

2-bromo-4-nitrotoluene

2-bromo-4-nitrobenzoic acid
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Methyl 2-bromo-4-nitrobenzoate

Reflux, 4-6hH₂SO₄ (cat.)

Click to download full resolution via product page

Caption: Two-step synthesis of Methyl 2-bromo-4-nitrobenzoate.

Chemical Reactivity and Synthetic Applications
The synthetic utility of Methyl 2-bromo-4-nitrobenzoate stems from the distinct reactivity of its

functional groups.

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom is positioned ortho and para to

two strongly electron-withdrawing groups (nitro and ester), which activates the aromatic ring

towards nucleophilic attack. This allows for the displacement of the bromide by a wide range

of nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to diverse

substituted benzoate derivatives. This reactivity is a cornerstone of its use as a synthetic

intermediate.[7]
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using

various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/NH₄Cl). This transformation yields Methyl 2-

bromo-4-aminobenzoate, a key precursor for building heterocyclic rings (e.g.,

benzimidazoles, quinazolines) or for further functionalization via diazotization reactions.

Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-

coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the

formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position, significantly

increasing molecular complexity.

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under

either acidic or basic conditions, which can be useful for subsequent amide coupling

reactions or other modifications.

These reactions highlight the compound's role as a versatile platform for constructing more

complex molecules, making it a valuable asset in medicinal chemistry and materials science.[5]

[7]

Diagram: Key Reaction Pathways

Methyl 2-bromo-4-nitrobenzoate
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C_out

2-bromo-4-aminobenzoate
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2-Aryl-4-nitrobenzoate
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Caption: Major synthetic transformations of the title compound.
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Safety, Handling, and Storage
Proper handling of Methyl 2-bromo-4-nitrobenzoate is essential to ensure laboratory safety.

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye

irritant (H319), and may cause respiratory irritation (H335).[1][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][5]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors.[8] Avoid contact with skin and eyes. Wash hands thoroughly

after handling.[4]

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] Keep away from

incompatible materials such as strong oxidizing agents.

First Aid Measures:

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek

medical attention.[8]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.[4][8]

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce

vomiting.[8]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[4][8]

[9]

Conclusion
Methyl 2-bromo-4-nitrobenzoate is a strategically important chemical intermediate with a

well-defined reactivity profile. Its utility in organic synthesis, particularly for the construction of

pharmaceutical and agrochemical targets, is significant. By understanding its physicochemical
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properties, synthetic routes, and chemical behavior, researchers can effectively and safely

leverage this compound to achieve their synthetic goals.
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Need Custom Synthesis?
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[https://www.benchchem.com/product/b1591052#physical-and-chemical-properties-of-
methyl-2-bromo-4-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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